molecular formula C10H12O2 B3057489 (R)-2-benzyloxypropanal CAS No. 81445-45-6

(R)-2-benzyloxypropanal

Cat. No. B3057489
CAS RN: 81445-45-6
M. Wt: 164.2 g/mol
InChI Key: LRRGYHJHSLSATF-SECBINFHSA-N
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Description

(R)-2-benzyloxypropanal, also known as benzyl-2-hydroxy-3-oxopropanal, is an important organic compound that has been extensively studied in recent years. It is a chiral building block that is commonly used in the synthesis of various pharmaceuticals and natural products.

Scientific Research Applications

Synthesis of Cladinose

(R)-2-benzyloxypropanal has been utilized in the synthesis of cladinose, a branched sugar. Reactions of (S)-2-benzyloxypropanal with various metal enolates led to the production of cladinose, showcasing the compound's role in complex organic synthesis (Heathcock & Montgomery, 1985).

Elucidation of Amphidinol 2 Structure

In another application, (R)-2-benzyloxypropanal played a critical role in synthetic studies aimed at understanding the structure of amphidinol 2, a marine natural product. The compound was used to prepare model compounds, which helped in determining the relative configuration of amphidinol 2 (Kommana, Chung, & Donaldson, 2008).

Carbapenem Key Intermediates

(R)-2-benzyloxypropanal was also pivotal in synthesizing carbapenem key intermediates from inexpensive (S)-ethyl lactate. This synthesis demonstrates the compound's significance in creating intermediates for important antibiotics like carbapenems (Ito et al., 1989).

Synthesis of Lacosamide Isothiocyanate-Based Agents

In the field of pharmacology, (R)-2-benzyloxypropanal was used to develop lacosamide isothiocyanate-based agents. These novel agents target lacosamide receptors, showcasing the compound's application in advanced drug discovery and development (Park et al., 2009).

Synthesis of Protected D-altro- and D-galacto-3,6-Dideoxy-3-C-methylhexoses

(R)-2-benzyloxypropanal was used in the total synthesis of protected D-altro- and D-galacto-3,6-dideoxy-3-C-methylhexoses, key intermediates in the Kinoshita synthesis of the Rifamycin S ansa chain. This illustrates its role in the synthesis of complex molecular structures (Tarara & Hoppe, 1989).

properties

IUPAC Name

(2R)-2-phenylmethoxypropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRGYHJHSLSATF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456509
Record name (R)-2-benzyloxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-benzyloxypropanal

CAS RN

81445-45-6
Record name (R)-2-benzyloxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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